An In-depth Technical Guide to 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one: A Promising Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one: A Promising Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridazinone Core
The pyridazin-3(2H)-one moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with a range of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this heterocyclic system have been successfully developed as cardiovascular agents, anticancer therapeutics, and anti-inflammatory drugs.[1] This guide focuses on a specific analog, 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one , delving into its chemical structure, physicochemical properties, synthesis, and predicted biological activities, providing a comprehensive resource for researchers in the field of drug discovery.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is characterized by a central pyridazinone ring substituted at the 6-position with a 4-(methylthio)phenyl group. This substitution is critical for its interaction with biological targets.
Caption: Chemical structure of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one.
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this specific analog is not widely published, we can extrapolate its properties based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂OS | Calculated |
| Molecular Weight | 218.28 g/mol | Calculated |
| IUPAC Name | 6-(4-methylthiophenyl)pyridazin-3(2H)-one | - |
| CAS Number | 89793-35-1 | |
| Predicted LogP | 1.9 | Calculated |
| Predicted Water Solubility | Low | [2] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Characterization
The synthesis of 6-aryl-pyridazin-3(2H)-ones is a well-established process in organic chemistry. A common and efficient method involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. For the synthesis of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one, the key starting material is 4-(4-(methylthio)phenyl)-4-oxobutanoic acid .
Caption: General synthetic workflow for 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one
This protocol is based on established methods for analogous compounds.[2]
Step 1: Synthesis of 4,5-Dihydro-6-(4-(methylthio)phenyl)pyridazin-3(2H)-one
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To a solution of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
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Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the dihydropyridazinone intermediate.
Step 2: Dehydrogenation to 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one
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Dissolve the dried dihydropyridazinone intermediate from Step 1 in glacial acetic acid.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the mixture at a temperature of approximately 80°C.
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Stir the resulting mixture for 15-30 minutes.
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Cool the reaction mixture and pour it into ice-water.
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The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Predicted Biological Activity and Mechanism of Action
The primary mechanism of action for many cardiotonic and vasodilatory pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[3] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[3]
By inhibiting PDE3 in cardiac muscle, 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is predicted to increase intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (a positive inotropic effect). In vascular smooth muscle, elevated cAMP levels lead to relaxation and vasodilation.[3]
Caption: Proposed mechanism of action via PDE3 inhibition in cardiomyocytes.
Furthermore, pyridazinone derivatives have been investigated for their anticancer properties, acting through various mechanisms such as inhibition of PARP, tyrosine kinases, and dihydrofolate reductase.[1] The 4-(methylthio)phenyl group may influence the compound's binding affinity and selectivity for these targets.
Applications in Drug Discovery and Development
The 6-aryl-pyridazin-3(2H)-one scaffold is an attractive starting point for the development of new therapeutic agents. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights for lead optimization.[3] Key areas for modification include:
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Substitution on the phenyl ring: The nature and position of substituents on the 6-phenyl ring can significantly impact potency and selectivity. The methylthio group in the para position is an interesting modification that can influence lipophilicity and potential metabolic pathways.
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Substitution on the pyridazinone ring: Modifications at the N-2 position of the pyridazinone ring have been shown to modulate activity and pharmacokinetic properties.[3]
A significant challenge in the development of pyridazinone-based drugs is their often-poor aqueous solubility.[2] This can limit bioavailability and formulation options. Therefore, strategies to improve solubility, such as the introduction of polar functional groups or the use of advanced formulation techniques, are crucial for successful drug development.
Conclusion
6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is a promising molecule built upon the versatile pyridazin-3(2H)-one scaffold. Its synthesis is achievable through established chemical routes, and its predicted biological activity as a phosphodiesterase inhibitor makes it a compelling candidate for further investigation as a potential cardiotonic, vasodilatory, or anticancer agent. While specific experimental data for this analog remains to be fully elucidated in publicly accessible literature, the wealth of information on related compounds provides a strong rationale for its inclusion in drug discovery programs. Future research should focus on its synthesis, in vitro and in vivo pharmacological evaluation, and optimization of its physicochemical properties to unlock its full therapeutic potential.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved January 26, 2026, from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
6-phenyl-4,5-dihydro-3(2H)-pyridazinone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
6-(3-Methoxy-4-methylphenyl)pyridazin-3(2H)-one. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
3(2H)-Pyridazinone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
-
6-(2-Bromo-4-methylphenyl)pyridazin-3(2H)-one. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Preparation method of 4-methylthio phenylacetic acid. (2016). Google Patents.
-
Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. Retrieved January 26, 2026, from [Link]
-
6-(2-Methyl-4-nitrophenyl)pyridazin-3(2H)-one. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 26, 2026, from [Link]
